molecular formula C10H13ClN2O2 B2636820 N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide CAS No. 1820740-21-3

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide

Cat. No.: B2636820
CAS No.: 1820740-21-3
M. Wt: 228.68
InChI Key: AZGCOJXABUWXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-carboxamide core, a structure of high significance in medicinal chemistry . Nitrogen-containing heterocycles like this pyridine derivative are prevalent in biologically active compounds and pharmaceuticals, with over 60% of unique small-molecule drugs containing such a scaffold . Its structure, which includes a chloroethyl side chain, suggests potential as an alkylating agent or as an intermediate in the synthesis of more complex molecules for investigative purposes. Researchers may explore this compound as a key building block for developing novel therapeutic agents, particularly in oncology. Carboxamide derivatives have demonstrated potent biological activities in research settings; for instance, related quinoline-carboxamide compounds have been investigated as selective antagonists for the P2X7 receptor, a key player in cancer progression and the tumor microenvironment . Furthermore, the core pyridine-carboxamide structure is a versatile pharmacophore found in molecules studied for their cytotoxic effects through mechanisms like DNA intercalation . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-(2-chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-13(6-4-11)10(14)8-3-5-12-9(7-8)15-2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGCOJXABUWXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C(=O)C1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide typically involves the reaction of 2-methoxy-4-pyridinecarboxylic acid with N-methyl-2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Comparison with Similar Compounds

Structural Analog: MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide)

Key Differences :

  • Pyridine Substituents : MSC-5350 has a 4-methoxy group and a dimethylcarboxamide at position 2, whereas the target compound features a 2-methoxy group and an N-methyl-N-(2-chloroethyl)carboxamide at position 4.
  • Additional Moieties: MSC-5350 includes a quinolinyl sulfonamide and ethynyl linkage, absent in the target compound. Functional Implications:
  • MSC-5350’s extended aromatic system (quinolinyl) could enhance DNA intercalation or protein binding, while the target compound’s simpler structure may favor solubility or metabolic stability .

Chloroethyl-Containing Alkylating Agents: N,N'-bis(2-chloroethyl)-N-nitrosourea

Key Differences :

  • Core Structure : The nitrosourea group in N,N'-bis(2-chloroethyl)-N-nitrosourea facilitates spontaneous decomposition to generate reactive ethylenimine intermediates, whereas the target compound’s carboxamide group may require enzymatic activation.
  • Reactivity: Nitrosoureas cross-link DNA via chloroethyl adducts, forming diguanylethane cross-links (as demonstrated in ).

Amine-Based Chloroethyl Compounds: N-(2-chloroethyl)-N-(isopropyl)propan-1-amine

Key Differences :

  • Backbone : This compound is a tertiary amine, contrasting with the target’s pyridine-carboxamide scaffold.
  • Reactivity : The amine’s lone pair may enhance nucleophilic alkylation, while the carboxamide’s electron-withdrawing pyridine ring could modulate chloroethyl reactivity. Both compounds likely target nucleophilic DNA sites but via divergent mechanisms .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Known Activity/Application References
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide Pyridine-carboxamide 2-methoxy, N-methyl-N-(2-chloroethyl) Not provided Hypothesized alkylating agent -
MSC-5350 Pyridine-carboxamide 4-methoxy, N,N-dimethyl, quinolinyl-sulfonamide 567.01 (C27H23ClN4O5S) Research compound (≥98% purity)
N,N'-bis(2-chloroethyl)-N-nitrosourea Nitrosourea Dual chloroethyl groups, nitrosourea ~214.05 (C5H8Cl2N3O2) DNA cross-linking (anticancer)
N-(2-chloroethyl)-N-(isopropyl)propan-1-amine Tertiary amine Chloroethyl, isopropyl ~163.69 (C8H18ClN) Alkylating agent (structural study)

Mechanistic and Pharmacological Insights

  • DNA Cross-Linking Potential: The chloroethyl group in the target compound may form covalent bonds with DNA guanine residues, analogous to N,N'-bis(2-chloroethyl)-N-nitrosourea, which generates diguanylethane cross-links .
  • Selectivity : The methoxy group’s position (ortho vs. para) may influence binding to molecular targets, as seen in MSC-5350’s structural optimization for enhanced activity .

Biological Activity

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

This compound features a chloroethyl group that can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation and reduction reactions, which further enhance its utility in biological applications .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the formation of DNA adducts, disrupting cellular processes and potentially inducing apoptosis in cancer cells . The compound's mechanism involves targeting specific pathways associated with cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments show that it can inhibit the proliferation of various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. One study highlighted that a derivative of this compound was able to prolong the lifespan of colon carcinoma-burdened mice while suppressing tumor progression through mechanisms such as angiogenesis inhibition and apoptosis induction .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG25.0Induction of apoptosis
HCT1163.5Inhibition of angiogenesis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections . The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

Case Studies

  • In Vitro Studies : A series of derivatives based on this compound were synthesized and tested against multiple cancer cell lines. The results indicated varying degrees of potency, with some derivatives exhibiting enhanced activity due to structural modifications .
  • In Vivo Studies : Animal models treated with the compound showed significant reductions in tumor size compared to controls. The studies emphasized the importance of dosage and administration route in maximizing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide in laboratory settings?

  • Methodological Answer : Synthesis requires multi-step reactions, with emphasis on solvent selection (e.g., polar aprotic solvents), temperature control (typically 60–80°C for substitution reactions), and stoichiometric ratios of intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize intermediate purity. For example, acidic reduction steps using iron powder may enhance yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Cross-reference spectral data with PubChem entries for analogous pyridinecarboxamides to validate functional groups .

Q. What safety protocols are essential for handling chloroethyl-containing intermediates during synthesis?

  • Methodological Answer : Due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure), use fume hoods, nitrile gloves, and closed systems for reactions. Emergency protocols should include neutralization of spills with inert adsorbents and immediate ventilation. Safety data sheets (SDS) for structurally related compounds recommend trained personnel and rigorous personal protective equipment (PPE) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity of this compound?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like pH, catalyst loading, and reaction time. For example, acidic conditions (pH 2–4) during reduction steps may minimize byproducts. Statistical tools (e.g., ANOVA) can identify significant factors, while scale-up studies should prioritize solvent recovery to reduce costs .

Q. How should researchers address discrepancies in biological activity data during preclinical evaluation?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme-linked immunosorbent assay (ELISA) vs. cell viability assays). Investigate potential impurities via LC-MS; chloroethyl derivatives may degrade into reactive electrophiles under physiological conditions, skewing results. Adjust storage conditions (e.g., inert atmosphere, −20°C) to stabilize the compound .

Q. What strategies enhance regioselective control during functionalization of the pyridine core?

  • Methodological Answer : Use directing groups (e.g., methoxy at C2) to bias electrophilic substitution at C4. Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., tert-butoxycarbonyl) on the chloroethyl chain prevent undesired side reactions during carboxamide formation .

Q. How can degradation pathways and shelf-life stability be assessed for this compound?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via UPLC-MS to identify hydrolytic or oxidative byproducts. Buffer solutions at varying pH (1–9) can elucidate susceptibility to acid/base-catalyzed breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.